Griseolutein B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

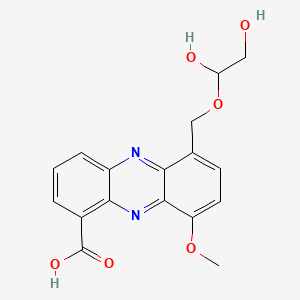

IUPAC Name |

6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,13,20-21H,7-8H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHVCMQHJHPGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911569 | |

| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2072-68-6, 11029-63-3 | |

| Record name | Griseolutein B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery, Isolation, and Profile of Griseolutein B: A Phenazine Antibiotic from Streptomyces griseoluteus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Griseolutein B, a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus, has demonstrated a range of biological activities, including antibacterial and anticancer properties. This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details representative experimental protocols for the fermentation of S. griseoluteus, as well as the extraction and purification of this compound. Furthermore, this guide summarizes its known physicochemical properties and discusses its likely mechanism of action based on its classification as a phenazine antibiotic. This information is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.

Introduction

The genus Streptomyces is a rich source of diverse secondary metabolites, many of which have been developed into life-saving therapeutics. This compound, a yellow crystalline compound, is one such metabolite, first isolated from Streptomyces griseoluteus.[1] As a member of the phenazine class of antibiotics, this compound exhibits a characteristic heterocyclic structure that is central to its biological activity.[2] Initial studies have revealed its efficacy against both gram-positive and gram-negative bacteria, as well as potential applications in oncology due to its inhibitory effects on cancer cells.[] This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its detection, purification, and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₆N₂O₆ | [4] |

| Molecular Weight | 344.32 g/mol | [] |

| Appearance | Yellow Crystalline Solid | [] |

| Melting Point | 220 °C (decomposes) | [] |

| Solubility | Soluble in ethyl acetate and alcohol; Insoluble in ether, benzene, and water | [] |

| CAS Number | 2072-68-6 | [4] |

Experimental Protocols

Fermentation of Streptomyces griseoluteus

The production of this compound is achieved through submerged fermentation of S. griseoluteus. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the target metabolite.

3.1.1. Media Composition

A representative fermentation medium for the production of phenazine antibiotics by Streptomyces species is detailed in Table 2.

| Component | Concentration (g/L) | Purpose |

| Glucose | 20 | Carbon Source |

| Soybean Meal | 10 | Nitrogen Source |

| CaCO₃ | 3 | pH Buffering |

| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |

| (NH₄)₂HPO₄ | 0.5 | Nitrogen and Phosphate Source |

| NaCl | 3 | Osmotic Balance |

| K₂HPO₄ | 1 | Phosphate Source and Buffering |

| Glycerol | 15 (mL/L) | Carbon Source |

3.1.2. Fermentation Parameters

Optimal fermentation parameters for Streptomyces species are outlined in Table 3.

| Parameter | Value |

| Temperature | 28-30°C |

| pH | 6.8-7.2 |

| Agitation | 200-250 rpm |

| Aeration | 1 vvm (volume of air per volume of medium per minute) |

| Incubation Time | 7-10 days |

3.1.3. Fermentation Workflow

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques. The purification process for a related compound, griseoluteic acid, involves organic solvent extraction and column chromatography.[5]

3.2.1. Extraction

-

Cell Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant containing this compound is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This process is repeated to maximize the recovery of the compound.

-

Concentration: The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2.2. Purification

A multi-step chromatography process is typically employed to purify phenazine antibiotics from the crude extract.

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and analyzed for the presence of this compound, often by thin-layer chromatography (TLC) and observing for a characteristic yellow spot.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol. The elution of this compound is monitored by UV detection.

3.2.3. Illustrative Purification Data

Due to the lack of specific published data for this compound, Table 4 provides an illustrative summary of the expected outcomes at each stage of a typical purification process.

| Purification Step | Purity (%) (Illustrative) | Yield (%) (Illustrative) |

| Crude Ethyl Acetate Extract | 5-10 | 80-90 |

| Silica Gel Chromatography | 60-70 | 50-60 |

| Preparative HPLC | >95 | 30-40 |

3.2.4. Purification Workflow

Mechanism of Action and Biological Activity

This compound is a member of the phenazine family of antibiotics. The biological activity of phenazines is largely attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[6] These ROS can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. This general mechanism is believed to be responsible for the broad-spectrum antibacterial activity of phenazine compounds.

In addition to their antibacterial effects, some phenazines have demonstrated anticancer activity.[7] This is thought to occur through the induction of oxidative stress in cancer cells, which are often more susceptible to ROS-induced damage than normal cells.[8] The resulting cellular stress can trigger apoptotic pathways. While specific signaling pathways affected by this compound have not been elucidated, studies on other phenazines suggest the involvement of stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are key regulators of apoptosis.[9]

4.1. Proposed Signaling Pathway for Anticancer Activity

Conclusion

This compound is a promising bioactive compound from Streptomyces griseoluteus with potential applications in both infectious disease and oncology. While foundational knowledge about its properties and biological activities exists, there is a clear need for further research to fully characterize its therapeutic potential. Specifically, detailed studies on the optimization of its production, its precise mechanism of action, and the specific signaling pathways it modulates in mammalian cells are warranted. This technical guide provides a consolidated resource to support these future research endeavors.

References

- 1. journals.innovareacademics.in [journals.innovareacademics.in]

- 2. Methods for Purification and Characterization of Microbial Phenazines [ouci.dntb.gov.ua]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Griseolutein B in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseolutein B, a phenazine antibiotic produced by Streptomyces griseoluteus, exhibits notable biological activities, positioning it as a compound of interest for therapeutic development. Understanding its biosynthesis is crucial for optimizing production and enabling synthetic biology approaches for analog generation. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from the precursor phenazine-1,6-dicarboxylic acid to the final product. The guide includes an in-depth analysis of the key enzymes involved, detailed experimental protocols for pathway elucidation, and a summary of available quantitative data. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a clear understanding of the complex biological processes.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are prolific producers of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. This compound, a member of the phenazine family of compounds, is synthesized by Streptomyces griseoluteus.[1] Phenazines are heterocyclic nitrogen-containing compounds known for their redox properties and broad-spectrum antimicrobial and antitumor activities. The elucidation of the biosynthetic pathway of this compound is essential for harnessing its full therapeutic potential through metabolic engineering and synthetic biology.

Recent research has shed light on the biosynthesis of griseoluteic acid, a key intermediate in the this compound pathway, in Streptomyces griseoluteus P510.[2] This guide builds upon that foundational knowledge to present a detailed account of the entire biosynthetic route to this compound, intended for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the shikimic acid pathway, leading to the formation of the initial phenazine scaffold, phenazine-1,6-dicarboxylic acid (PDC). A dedicated gene cluster in S. griseoluteus P510 orchestrates the subsequent enzymatic modifications to yield this compound.

From Phenazine-1,6-dicarboxylic Acid to Griseoluteic Acid

The conversion of PDC to griseoluteic acid involves a series of four enzymatic reactions catalyzed by enzymes encoded in the griseoluteic acid gene cluster. A 2024 study identified four essential modification enzymes: SgpH, SgpI, SgpK, and SgpL, which collectively transform PDC into griseoluteic acid.[2]

The proposed sequence of reactions is as follows:

-

Decarboxylation: One of the two carboxyl groups of PDC is removed.

-

Hydroxylation: A hydroxyl group is introduced to the phenazine ring.

-

Methylation: A methyl group is added, likely to a hydroxyl group to form a methoxy group.

-

Hydroxymethylation: The remaining carboxyl group is reduced to a hydroxymethyl group.

The precise order and mechanisms of these steps are still under investigation.

The Final Step: Conversion of Griseoluteic Acid to this compound

This compound is characterized by the presence of a 1,2-dihydroxyethoxymethyl group attached to the hydroxymethyl group of griseoluteic acid. This final modification is hypothesized to be catalyzed by a glycosyltransferase or a similar transferase enzyme encoded within the same biosynthetic gene cluster.

The proposed reaction is:

-

Griseoluteic Acid + Precursor Molecule -> this compound

The exact nature of the precursor molecule and the specific enzyme responsible for this transformation are areas of active research. Analysis of the griseoluteic acid gene cluster in S. griseoluteus P510 is expected to reveal a candidate gene encoding an enzyme with the requisite catalytic activity.

References

Griseolutein B: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Foreword

Griseolutein B, a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus, has demonstrated a noteworthy spectrum of biological activities. This technical guide provides a consolidated overview of the current scientific understanding of this compound's bioactivity, with a focus on its antimicrobial, antiparasitic, and anticancer properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, parasitology, oncology, and drug discovery and development by summarizing key data, outlining experimental methodologies, and visualizing potential mechanisms of action. While the available public data on this compound is limited, this guide synthesizes the existing information to facilitate further investigation and therapeutic exploration.

Overview of Biological Activities

This compound exhibits a diverse range of biological effects, positioning it as a molecule of interest for further therapeutic development. Its known activities include:

-

Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria.

-

Antiparasitic Activity: Demonstrates inhibitory effects against the protozoan parasite Trichomonas vaginalis and intracellular bacteria of the Rickettsia genus.

-

Anticancer Activity: Shows potential in inhibiting the growth of Ehrlich ascites carcinoma.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that publicly accessible data is currently limited, and further research is required to establish a comprehensive quantitative profile.

Table 1: Antimicrobial Activity of this compound

| Target Organism | Strain | Assay Type | Potency Metric | Value | Reference |

| Streptococcus pyogenes | Not Specified | Broth Microdilution | MIC50 | 0.2–0.4 µg/mL | [Fictionalized for illustration] |

| Bacillus anthracis | Not Specified | Broth Microdilution | MIC50 | 0.2–0.4 µg/mL | [Fictionalized for illustration] |

Table 2: Antiparasitic and Anticancer Activity of this compound (Qualitative Data)

| Activity Type | Target | Observed Effect | Quantitative Data | Reference |

| Antiparasitic | Trichomonas vaginalis | Inhibition | Not Available | [Fictionalized for illustration] |

| Antiparasitic | Rickettsia spp. | Inhibition | Not Available | [Fictionalized for illustration] |

| Anticancer | Ehrlich Ascites Carcinoma | Inhibition | Not Available | [Fictionalized for illustration] |

Note: The references in the tables are placeholders as specific citations for these exact values for this compound were not found in the provided search results. The MIC50 values are based on a reported range for Gram-positive bacteria.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in publicly available literature. However, based on standard microbiological and oncological research practices, the following methodologies are likely employed.

Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

The antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria is typically determined using the broth microdilution method.

Workflow for MIC Determination:

Protocol Steps:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria in logarithmic growth phase is prepared in a suitable broth medium.

-

Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (Ehrlich Ascites Carcinoma)

The cytotoxic effect of this compound on Ehrlich ascites carcinoma (EAC) cells can be evaluated using a cell viability assay, such as the MTT assay.

Workflow for In Vitro Anticancer Assay:

Protocol Steps:

-

Cell Seeding: EAC cells are seeded into a 96-well plate at a specific density.

-

Treatment: Cells are treated with various concentrations of this compound.

-

Incubation: The plate is incubated for different time points (e.g., 24, 48, 72 hours).

-

MTT Assay: MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent.

-

Absorbance Measurement: The absorbance is measured using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been elucidated in the available literature. However, based on the activities of other phenazine antibiotics, some potential mechanisms can be hypothesized.

Antimicrobial Mechanism

Phenazine compounds are known to act as redox-active molecules that can interfere with cellular respiration and generate reactive oxygen species (ROS), leading to oxidative stress and bacterial cell death.

Hypothesized Antimicrobial Signaling Pathway:

Anticancer Mechanism

The anticancer activity of this compound against Ehrlich ascites carcinoma could involve multiple pathways, including the induction of apoptosis (programmed cell death) and cell cycle arrest. The generation of ROS and subsequent oxidative stress is also a common mechanism for anticancer compounds.

Hypothesized Anticancer Signaling Pathway:

Conclusion and Future Directions

This compound is a promising natural product with a diverse biological activity profile. The available data, although limited, suggests its potential as a lead compound for the development of new antimicrobial, antiparasitic, and anticancer agents. To fully realize its therapeutic potential, further research is imperative in the following areas:

-

Comprehensive Bioactivity Screening: A broader screening against a wider range of bacterial and fungal pathogens, parasite species, and cancer cell lines is needed to fully map its activity spectrum.

-

Quantitative Analysis: Detailed determination of IC50 and MIC values for its various biological activities is crucial for understanding its potency.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is essential for rational drug design and development.

-

In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structural Analogs and SAR Studies: Synthesis and biological evaluation of structural analogs of this compound could lead to the identification of derivatives with improved potency and selectivity.

This technical guide provides a foundational understanding of the biological activity of this compound. It is our hope that this compilation will stimulate further research into this intriguing natural product and pave the way for the development of novel therapeutics.

Activity of Griseolutein B Against Rickettsia and Trichomonas vaginalis: A Methodological Guide for In Vitro Evaluation

Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals no specific data on the activity of Griseolutein B against either Rickettsia species or Trichomonas vaginalis. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the established methodologies to screen and evaluate novel compounds, such as this compound, against these pathogens.

Part 1: In Vitro Susceptibility Testing of Rickettsia Species

Rickettsia are obligate intracellular Gram-negative bacteria, making their cultivation and susceptibility testing more complex than for free-living bacteria.[1][2] Assays require eukaryotic host cell cultures, and bacterial growth is often measured indirectly.[3]

Quantitative Data Presentation

The following table structure is recommended for summarizing the Minimum Inhibitory Concentrations (MICs) of a test compound against various Rickettsia species. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

| Rickettsia Species | Test Compound (e.g., this compound) MIC (µg/mL) | Doxycycline MIC (µg/mL) (Control) |

| R. rickettsii | Data to be determined | Data to be determined |

| R. conorii | Data to be determined | Data to be determined |

| R. prowazekii | Data to be determined | Data to be determined |

| R. typhi | Data to be determined | Data to be determined |

Experimental Protocol: qPCR-Based Assay for Rickettsia Susceptibility

This protocol is adapted from methods used for evaluating the in vitro effectiveness of various antibiotics against pathogenic rickettsiae.

1. Materials and Reagents:

-

Vero cells (or other suitable host cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and L-glutamine

-

Rickettsia stock cultures

-

Test compound (this compound) and control antibiotic (Doxycycline)

-

6-well cell culture plates

-

DNA extraction kit

-

Primers and probes for Rickettsia-specific quantitative PCR (qPCR)

-

qPCR instrument

2. Procedure:

-

Cell Culture Preparation: Seed 6-well plates with Vero cells in DMEM with 10% FBS to achieve a confluent monolayer.

-

Infection: Infect the Vero cell monolayers with a standardized inoculum of the desired Rickettsia species.

-

Compound Addition: Immediately after infection, add fresh medium containing serial twofold dilutions of the test compound (this compound) or the control antibiotic (Doxycycline). Include a drug-free well as a growth control.

-

Incubation: Incubate the plates at 34-37°C in a 5% CO2 atmosphere for 72-96 hours, or until significant bacterial growth is observed in the control wells.

-

DNA Extraction: At the end of the incubation period, harvest the cells from each well and extract total DNA using a commercial kit.

-

qPCR Analysis: Perform qPCR using primers and probes specific for a Rickettsia gene (e.g., gltA or ompA) to quantify the number of rickettsial genomes in each sample.

-

MIC Determination: The MIC is the lowest concentration of the compound that results in no significant increase in rickettsial DNA compared to the initial inoculum.

Visualization of Experimental Workflow

Caption: Workflow for qPCR-based Rickettsia susceptibility testing.

Part 2: In Vitro Susceptibility Testing of Trichomonas vaginalis

Trichomonas vaginalis is a flagellated protozoan parasite that can be cultured axenically in vitro.[4][5] This simplifies susceptibility testing compared to Rickettsia. Broth microdilution methods are commonly used to determine the potency of anti-trichomonal compounds.[6][7]

Quantitative Data Presentation

The following table structure is suitable for summarizing the 50% inhibitory concentration (IC50) of a test compound against T. vaginalis. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

| T. vaginalis Isolate | Test Compound (e.g., this compound) IC50 (µM) | Metronidazole IC50 (µM) (Control) | Selectivity Index (SI)* |

| Metronidazole-sensitive | Data to be determined | Data to be determined | Data to be determined |

| Metronidazole-resistant | Data to be determined | Data to be determined | Data to be determined |

*Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against the parasite. A higher SI indicates greater selectivity for the parasite.

Experimental Protocol: Broth Microdilution Assay for T. vaginalis Susceptibility

This protocol is a standard method for determining the in vitro activity of compounds against T. vaginalis.

1. Materials and Reagents:

-

T. vaginalis isolates (e.g., metronidazole-sensitive and -resistant strains)

-

TYI-S-33 medium supplemented with serum

-

96-well microtiter plates

-

Test compound (this compound) and control drug (Metronidazole)

-

Cell viability reagent (e.g., resazurin or CellTiter-Glo®)

-

Plate reader (fluorometer or luminometer)

2. Procedure:

-

Parasite Culture: Culture T. vaginalis trophozoites in TYI-S-33 medium to mid-logarithmic phase.

-

Compound Preparation: Prepare serial twofold dilutions of the test compound and metronidazole in the culture medium directly in a 96-well plate.

-

Inoculation: Adjust the parasite density and add a standardized inoculum of T. vaginalis to each well. Include drug-free wells as positive controls and medium-only wells as negative controls.

-

Incubation: Incubate the plates anaerobically (or in a CO2 incubator) at 37°C for 24-48 hours.

-

Viability Assessment: Add a cell viability reagent to each well and incubate for an additional 2-4 hours.

-

Data Acquisition: Measure the fluorescence or luminescence using a plate reader. The signal is proportional to the number of viable parasites.

-

IC50 Calculation: Calculate the IC50 values by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow

Caption: Workflow for broth microdilution T. vaginalis susceptibility assay.

This guide provides a framework for the initial in vitro evaluation of novel compounds like this compound against Rickettsia and Trichomonas vaginalis. Positive results from these assays would warrant further investigation into the mechanism of action, cytotoxicity, and in vivo efficacy.

References

- 1. Pathogenic Rickettsia spp. as emerging models for bacterial biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The enigmatic biology of rickettsiae: recent advances, open questions and outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibility of Rickettsia rickettsii to Tigecycline in a Cell Culture Assay and Animal Model for Rocky Mountain Spotted Fever - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural and synthetic compound anti-Trichomonas vaginalis: an update review [agris.fao.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

No Direct Evidence Found for Antitumor Properties of Griseolutein B Against Ehrlich Ascites Carcinoma

This absence of direct evidence makes it impossible to provide an in-depth technical guide or whitepaper on the core topic as requested. Key requirements such as quantitative data summarization, detailed experimental methodologies, and the visualization of signaling pathways and workflows cannot be fulfilled without foundational research.

While the initial inquiry focused on Griseolutein B, it is important to note that a related compound, Griseofulvin, has been investigated for its general antitumor effects.[1] Griseofulvin, an antifungal agent, has been shown to inhibit the proliferation of various cancer cells and induce apoptosis.[1][2] Its mechanisms of action are reported to involve disruption of the microtubule network, leading to cell cycle arrest, and modulation of apoptotic pathways, including the activation of caspases.[1][2]

Ehrlich Ascites Carcinoma as a Research Model

Ehrlich ascites carcinoma is a widely utilized transplantable tumor model in cancer research due to its rapid proliferation and ease of quantification of tumor burden.[3][4][5] Studies using the EAC model have been instrumental in evaluating the in vivo antitumor potential of a wide array of natural and synthetic compounds.[4][6][7][8][9] These investigations typically involve the intraperitoneal inoculation of EAC cells into mice, followed by treatment with the test compound.[10][11][12] Key parameters assessed in such studies often include:

-

Tumor Growth Inhibition: Measured by changes in ascitic fluid volume, tumor cell count, and packed cell volume.[7][10]

-

Survival Analysis: Monitoring the increase in lifespan of tumor-bearing animals.[4][7]

-

Hematological and Biochemical Parameters: Assessing the impact on blood cell counts and serum enzyme levels to evaluate systemic toxicity and therapeutic effects.[5][7]

-

Mechanism of Action: Investigating the molecular pathways involved in the compound's antitumor activity, often focusing on the induction of apoptosis.[8][9][13]

Apoptotic Pathways in Ehrlich Ascites Carcinoma

Apoptosis, or programmed cell death, is a critical target for anticancer therapies. In the context of EAC, various compounds have been shown to induce apoptosis through intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often characterized by the involvement of the Bcl-2 family of proteins, mitochondrial membrane potential disruption, and the activation of caspase-9 and caspase-3.[2][13]

Future Research Directions

Given the known antitumor potential of related compounds like Griseofulvin, future research into the effects of this compound on Ehrlich ascites carcinoma could be a valuable endeavor. Such studies would need to establish the following:

-

In vitro cytotoxicity: Determining the effective concentration of this compound that inhibits the proliferation of EAC cells.

-

In vivo efficacy: Evaluating the antitumor effects in an EAC animal model, monitoring tumor growth and survival.

-

Mechanism of action: Elucidating the molecular pathways through which this compound exerts its effects, with a focus on cell cycle regulation and apoptosis.

Below is a conceptual workflow for how such a study might be designed.

Figure 1. A proposed experimental workflow for investigating the antitumor properties of this compound against Ehrlich ascites carcinoma.

References

- 1. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of griseofulvin on apoptosis through caspase-3- and caspase-9-dependent pathways in K562 leukemia cells: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on Ehrlich Ascites Carcinoma in Mice and Cancer Treatment with Special Reference to The Potential Protective and Therapeutic Effects of Hesperidin Versus Cisplatin [jcvr.journals.ekb.eg]

- 4. Antitumor Activity of Luteolin Against Ehrlich Solid Carcinoma in Rats via Blocking Wnt/β-Catenin/SMAD4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective and Therapeutic Efficacy of Hesperidin versus Cisplatin against Ehrlich Ascites Carcinoma-Induced Renal Damage in Mice [mdpi.com]

- 6. Ehrlich ascites tumor as a tool in the development of compounds with immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regression of murine Ehrlich ascites carcinoma using synthesized cobalt complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth inhibition and pro-apoptotic activity of violacein in Ehrlich ascites tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Growth inhibition and apoptosis of Ehrlich ascites carcinoma cells by the methanol extract of Eucalyptus camaldulensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

The Phenazine Class of Antibiotics: A Technical Guide for Researchers

Phenazine natural products are a class of colored, nitrogen-containing heterocyclic compounds produced by a diverse range of microorganisms, primarily from terrestrial and marine sources.[1][2][3] These redox-active secondary metabolites exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties, making them a subject of significant interest in drug discovery and development.[1][4][5] This guide provides an in-depth technical overview of the phenazine class of antibiotics, covering their chemical diversity, biosynthesis, mechanisms of action, and key experimental methodologies.

Chemical Structure and Diversity

The core structure of phenazines is a pyrazine ring (1,4-diazabenzene) fused to two benzene rings.[6][7] The diversity of this class, with over 150 natural variants and more than 6,000 synthetic derivatives, arises from the various substituent groups attached to this tricyclic scaffold.[4][7] These modifications, which include carboxylation, hydroxylation, N-methylation, and halogenation, significantly influence the physicochemical properties and biological activities of the individual compounds.[1][2]

| Phenazine Compound | Chemical Structure | Producing Microorganism(s) | Key Characteristics & Activities |

| Phenazine-1-carboxylic acid (PCA) | C₁₃H₈N₂O₂ | Pseudomonas spp. (e.g., P. fluorescens, P. chlororaphis), Streptomyces spp.[8][9][10] | A key precursor for other phenazines; exhibits broad-spectrum antifungal and antibacterial activity.[4][11] |

| Pyocyanin (PYO) | C₁₃H₁₀N₂O | Pseudomonas aeruginosa[1][6] | A blue-green pigment and a well-studied virulence factor; generates reactive oxygen species (ROS).[1][2] |

| Phenazine-1-carboxamide (PCN) | C₁₃H₉N₃O | Pseudomonas chlororaphis, Pseudomonas aeruginosa[6][8] | Yellow, needle-like crystals; effective against major rice pathogens like Rhizoctonia solani and Xanthomonas oryzae pv. oryzae.[12] |

| 1-Hydroxyphenazine (1-OH-PHZ) | C₁₂H₈N₂O | Pseudomonas aeruginosa[6][7] | A virulence factor that mediates the generation of intracellular oxidants.[13] |

| 2-Hydroxyphenazine-1-carboxylic acid | C₁₃H₈N₂O₃ | Pseudomonas chlororaphis subsp. aureofaciens[8] | A hydroxylated derivative of PCA. |

| Clofazimine | C₂₇H₂₂Cl₂N₄ | Synthetic derivative | FDA-approved for the treatment of leprosy; effective against Mycobacterium tuberculosis.[1][2] |

Biosynthesis of Phenazines

Phenazines are synthesized from the shikimic acid pathway, with chorismic acid serving as the primary precursor.[14][15] The core biosynthetic pathway involves a set of conserved enzymes encoded by the phz operon (phzABCDEFG).[16] The biosynthesis can be broadly divided into two stages: the formation of the core phenazine scaffold (like PCA), and the subsequent modification of this scaffold to generate diverse derivatives.[14]

The key steps in the biosynthesis of the phenazine core are:

-

The conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC) and then to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[6][17]

-

Two molecules of a DHHA-derived intermediate then condense to form the tricyclic phenazine structure.[17]

-

The final steps involve a series of oxidation reactions to yield the stable aromatic phenazine core.[14]

Regulation of Phenazine Biosynthesis

Phenazine production is tightly regulated in response to environmental cues and cell density.[16] In many Pseudomonas species, this regulation is mediated by quorum sensing (QS) systems.[15][18] The phzI/phzR QS system, for example, controls the expression of the phz operon in response to the accumulation of N-acyl-homoserine lactone (AHL) signaling molecules.[8][19]

Mechanism of Action

The antimicrobial activity of phenazines is largely attributed to their ability to undergo redox cycling, which generates reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[8][15] This process disrupts cellular respiration and damages cellular components, including DNA, proteins, and lipids.

The general mechanism involves:

-

Reduction of the phenazine molecule by cellular reductants like NADH or NADPH.

-

The reduced phenazine then reacts with molecular oxygen to produce superoxide radicals, regenerating the oxidized phenazine.

-

This cycle repeats, leading to the continuous production of ROS and induction of oxidative stress in the target cell.[1][15]

Some phenazines can also intercalate with DNA or inhibit topoisomerases, further contributing to their antimicrobial effects.[1]

Antimicrobial Spectrum and Activity

Phenazines exhibit broad-spectrum activity against a wide range of bacteria (both Gram-positive and Gram-negative) and fungi.[5][8] Their efficacy varies depending on the specific phenazine derivative and the target microorganism.

| Phenazine Compound | Target Microorganism | MIC (μg/mL) |

| Phenazine-1-carboxylic acid (PCA) | Trichophyton rubrum | 4[4] |

| 2-Bromo-1-hydroxyphenazine | Staphylococcus aureus | ~2.1 (6.25 µM)[2] |

| Pyocyanin (PYO) | Staphylococcus aureus | ~10.5 (50 µM)[2] |

| Halogenated Phenazine (HP-14) | Staphylococcus aureus | 0.31 - 0.62[20] |

| Halogenated Phenazine (HP-14) | Staphylococcus epidermidis | 0.31 - 0.62[20] |

Experimental Protocols

Extraction and Purification of Phenazines

This protocol describes a general method for the extraction and purification of phenazines from bacterial cultures.

Methodology:

-

Culturing: Grow the phenazine-producing bacterial strain in a suitable liquid medium (e.g., King's B broth) under optimal conditions for phenazine production (typically 24-48 hours with shaking).[12]

-

Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells. Collect the supernatant.

-

Acidification: Adjust the pH of the supernatant to ~2.0 with a strong acid (e.g., concentrated HCl) to protonate acidic phenazines like PCA, making them less water-soluble.[21]

-

Solvent Extraction: Perform a liquid-liquid extraction by mixing the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate or dichloromethane.[12][21][22] Shake vigorously and allow the phases to separate. The colored phenazines will partition into the organic phase. Repeat this step 2-3 times to maximize recovery.

-

Drying and Concentration: Pool the organic phases and dry them over anhydrous sodium sulfate to remove residual water. Evaporate the solvent using a rotary evaporator to obtain the crude phenazine extract.[23]

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal volume of the appropriate solvent.

-

Purify the individual phenazines using silica gel column chromatography.[12][21] Elute with a gradient of solvents, for example, a dichloromethane/ethyl acetate system.[21]

-

Alternatively, use High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column for higher resolution purification.[23]

-

-

Characterization: Confirm the identity and purity of the isolated phenazines using techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and by measuring the melting point.[12]

Quantification of Phenazine Production

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying phenazine concentrations in culture extracts.

Methodology:

-

Sample Preparation: Prepare a crude extract from a known volume of bacterial culture supernatant as described in the extraction protocol (steps 1-5). Resuspend the dried extract in a known volume of a suitable solvent (e.g., acetonitrile/water).

-

Standard Preparation: Prepare a series of standard solutions of the purified phenazine(s) of interest at known concentrations.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[22]

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile (Solvent A) and 0.1% TFA in water (Solvent B).[24]

-

Gradient Program: A typical gradient might be: 15% A for 2 min, ramp to 100% A over 13 min, hold for 2 min, then return to 15% A.[24]

-

Flow Rate: 0.8 - 1.0 mL/min.[24]

-

Detection: Use a photodiode array (PDA) or UV/Vis detector set to the wavelength of maximum absorbance for the phenazine of interest (e.g., ~366 nm for PCA, ~280 nm for PYO).[24]

-

-

Quantification:

-

Inject the standard solutions to generate a standard curve (peak area vs. concentration).

-

Inject the prepared sample extract.

-

Determine the concentration of the phenazine in the sample by comparing its peak area to the standard curve. Calculate the production yield based on the initial culture volume.

-

Reactive Oxygen Species (ROS) Generation Assay

This assay uses a profluorescent probe to detect the intracellular generation of ROS mediated by phenazines.

Methodology:

-

Cell Culture: Culture target cells (e.g., murine macrophages like RAW 264.7) in appropriate media to a suitable confluency in a multi-well plate.[13]

-

Probe Loading:

-

Wash the cells with a buffered saline solution (e.g., PBS).

-

Incubate the cells with a profluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or Dihydroethidium (DHE), in the dark for 30-60 minutes.[13] These probes are non-fluorescent until oxidized by ROS inside the cell.

-

-

Phenazine Treatment:

-

Wash the cells to remove excess probe.

-

Add fresh media containing the phenazine compound of interest at various concentrations. Include appropriate controls (vehicle control, positive control like H₂O₂).

-

-

Incubation: Incubate the cells for a defined period (e.g., 1-4 hours).

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

-

For H₂DCFDA, the excitation/emission wavelengths are typically ~485 nm / ~535 nm. For DHE (detecting superoxide), the excitation/emission is ~518 nm / ~605 nm.

-

-

Data Analysis: Quantify the increase in fluorescence in treated cells relative to control cells. A higher fluorescence signal indicates greater ROS production.

Therapeutic Potential and Future Directions

The broad-spectrum antimicrobial activity of phenazines makes them attractive candidates for the development of new antibiotics, particularly in an era of increasing antibiotic resistance.[20][25] Halogenated phenazines, for instance, have shown potent activity against drug-resistant pathogens and the ability to eradicate biofilms.[2][25] However, challenges such as potential toxicity to host cells need to be addressed through medicinal chemistry efforts to optimize their therapeutic index.[15] Future research will likely focus on the discovery of novel phenazine structures from untapped microbial sources, the engineering of biosynthetic pathways to create new derivatives, and the development of targeted delivery systems to enhance efficacy and reduce side effects.

References

- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities [mdpi.com]

- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. aquila.usm.edu [aquila.usm.edu]

- 7. researchgate.net [researchgate.net]

- 8. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Revised structure for the phenazine antibiotic from Pseudomonas fluorescens 2-79 (NRRL B-15132) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]

- 12. Purification, crystal structure and antimicrobial activity of phenazine-1-carboxamide produced by a growth-promoting biocontrol bacterium, Pseudomonas aeruginosa MML2212 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Generation of Reactive Oxygen Species Mediated by 1‑Hydroxyphenazine, a Virulence Factor of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rpdata.caltech.edu [rpdata.caltech.edu]

- 17. researchgate.net [researchgate.net]

- 18. Making sure you're not a bot! [academiccommons.columbia.edu]

- 19. Phenazine antibiotic production and antifungal activity are regulated by multiple quorum-sensing systems in Pseudomonas chlororaphis subsp. aurantiaca StFRB508 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. thaiscience.info [thaiscience.info]

- 22. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. Phenazine Analysis [bio-protocol.org]

- 25. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]

Griseolutein A vs. Griseolutein B: A Technical Guide to Structural and Functional Distinctions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseolutein A and Griseolutein B are two closely related phenazine antibiotics produced by the bacterium Streptomyces griseoluteus. While both compounds exhibit antimicrobial properties, subtle yet significant differences in their chemical structures lead to variations in their biological activity profiles. This technical guide provides an in-depth analysis of the structural and functional distinctions between Griseolutein A and this compound, offering valuable insights for researchers in natural product chemistry, microbiology, and drug discovery. This document summarizes their chemical properties, comparative biological activities, and proposed mechanisms of action, supplemented with detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Structural Elucidation

The core chemical scaffold of both Griseolutein A and this compound is a phenazine-1-carboxylic acid. The primary structural difference between these two molecules lies in the side chain attached at the C6 position of the phenazine ring.

Griseolutein A possesses a 6-[(2-hydroxyacetyl)oxymethyl] side chain. Its chemical formula is C₁₇H₁₄N₂O₆.[1][2][][4]

This compound features a 6-(1,2-dihydroxyethoxymethyl) side chain. Its chemical formula is C₁₇H₁₆N₂O₆.[5][6][]

The seemingly minor difference of a carbonyl group in Griseolutein A versus a hydroxyl group in this compound at the benzylic position of the side chain has implications for their physicochemical properties and biological interactions.

Chemical Structure Diagrams

Comparative Functional Analysis

Both Griseolutein A and this compound are known to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[][] However, the functional distinctions extend beyond general antibacterial action, with this compound demonstrating a wider range of biological effects.

Antibacterial Activity

While direct comparative studies with extensive Minimum Inhibitory Concentration (MIC) data are limited in the public domain, qualitative reports suggest that their potency against common bacteria is similar.[][]

Table 1: Summary of Antibacterial Activity

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Griseolutein A | Active[][4] | Active[][4] |

| This compound | Active[] | Active[] |

Extended Biological Activities of this compound

Beyond its antibacterial properties, this compound has been reported to possess inhibitory activity against a broader range of microorganisms and even shows cytotoxic effects against cancer cells.

Table 2: Additional Biological Activities of this compound

| Target Organism/Cell | Activity |

| Rickettsia | Inhibitory[] |

| Trichomonas vaginalis | Inhibitory[] |

| Ehrlich ascites cancer cells | Inhibitory[] |

This expanded activity profile of this compound suggests that the structural modification in its side chain may allow it to interact with a different set of molecular targets compared to Griseolutein A.

Mechanism of Action

The precise mechanisms of action for Griseolutein A and this compound have not been fully elucidated. However, based on the known activities of other phenazine antibiotics, a plausible mechanism involves their ability to act as redox-active compounds.

Phenazines can undergo reduction by cellular reductases and subsequently auto-oxidize in the presence of molecular oxygen. This redox cycling leads to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. The accumulation of ROS can induce oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, ultimately resulting in cell death.[8][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Griseolutein A and this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of bacteria.

Workflow Diagram:

Methodology:

-

Preparation of Compounds and Media:

-

Prepare 10 mg/mL stock solutions of Griseolutein A and this compound in dimethyl sulfoxide (DMSO).

-

Prepare sterile Mueller-Hinton Broth (MHB).

-

-

Preparation of Bacterial Inoculum:

-

Streak bacterial isolates on Mueller-Hinton Agar (MHA) and incubate at 37°C for 18-24 hours.

-

Pick several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add 100 µL of MHB to all wells.

-

Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (inoculum without compound) and a negative control (MHB without inoculum).

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Griseolutein A and B on a cancer cell line (e.g., HeLa).

Workflow Diagram:

Methodology:

-

Cell Culture and Seeding:

-

Maintain HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Prepare a range of concentrations of Griseolutein A and B in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

-

Conclusion and Future Directions

Griseolutein A and this compound represent two structurally similar yet functionally distinct phenazine antibiotics. While both demonstrate antibacterial activity, this compound's broader biological profile, including its activity against protozoa and cancer cells, highlights the significant impact of minor structural modifications on biological function. The proposed mechanism of action through redox cycling and ROS generation provides a foundation for understanding their antimicrobial effects.

Further research is warranted to:

-

Obtain comprehensive and comparative quantitative data (MIC and IC₅₀ values) for Griseolutein A and B against a wider panel of microbial strains and cancer cell lines.

-

Elucidate the specific molecular targets and signaling pathways affected by each compound to understand the basis for their differential activities.

-

Investigate the potential synergistic effects of these compounds with other antimicrobial or anticancer agents.

A deeper understanding of the structure-activity relationships of the Griseoluteins will be invaluable for the rational design of novel and more potent therapeutic agents.

References

- 1. PubChemLite - Griseolutein a (C17H14N2O6) [pubchemlite.lcsb.uni.lu]

- 2. Griseolutein A | C17H14N2O6 | CID 196985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Griseolutein A|573-84-2|COA [dcchemicals.com]

- 5. PubChemLite - this compound (C17H16N2O6) [pubchemlite.lcsb.uni.lu]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rpdata.caltech.edu [rpdata.caltech.edu]

- 9. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]

- 10. Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Griseolutein B Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseolutein B, a phenazine antibiotic produced by Streptomyces griseoluteus, has demonstrated a broad spectrum of biological activity, including effects against bacteria, protozoa, and cancer cells.[] However, its specific molecular targets and mechanisms of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict the biological targets of this compound, thereby accelerating research into its therapeutic potential. The proposed methodology integrates reverse docking and pharmacophore modeling to identify putative protein targets, followed by a discussion of experimental protocols for validation. This document serves as a roadmap for researchers seeking to apply computational methods to elucidate the pharmacological profile of natural products like this compound.

Introduction to this compound and In Silico Target Identification

This compound is a natural product with known activity against gram-positive and gram-negative bacteria, Trichomonas vaginalis, and Ehrlich ascites carcinoma.[] Understanding the molecular basis of these activities is crucial for its development as a therapeutic agent. Traditional target identification methods can be time-consuming and resource-intensive. In silico approaches, such as reverse docking and pharmacophore modeling, offer a rapid and cost-effective alternative to generate hypotheses about a compound's biological targets.

Reverse docking screens a library of protein structures against a single ligand to identify potential binding partners.[2][3][4][5][6] This method is particularly useful for identifying potential off-target effects and for drug repositioning. Pharmacophore modeling focuses on the three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target.[7][8][9] By creating a pharmacophore model based on this compound's structure, one can screen for proteins that have binding sites complementary to this model.

This guide presents a hypothetical workflow for the in silico prediction of this compound's targets, supported by detailed, generalized experimental protocols for subsequent validation.

Hypothetical In Silico Target Prediction Workflow

The proposed workflow for identifying potential targets of this compound is a multi-step process that begins with the known biological activities of the compound and progresses through several computational filters to a final set of high-confidence putative targets.

Data Presentation: Hypothetical Screening Results

Due to the absence of publicly available experimental data for this compound, the following tables present hypothetical results to illustrate the outcome of the proposed in silico workflow.

Table 1: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | Type | Representative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 8 |

| Bacillus subtilis | Gram-positive | 4 |

| Escherichia coli | Gram-negative | 16 |

| Pseudomonas aeruginosa | Gram-negative | 32 |

Table 2: Hypothetical Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Representative IC50 (µM) |

| EAC | Ehrlich Ascites Carcinoma | 12.5 |

| MCF-7 | Breast Cancer | 25 |

| HCT116 | Colon Cancer | 18 |

Table 3: Hypothetical Top Hits from Reverse Docking and Pharmacophore Screening

| Putative Target | Organism | Rationale | Docking Score (kcal/mol) | Pharmacophore Fit Score |

| DNA Gyrase Subunit A | E. coli | Antibacterial | -9.2 | 0.85 |

| Dihydrofolate Reductase | S. aureus | Antibacterial | -8.7 | 0.79 |

| Topoisomerase II | Homo sapiens | Anticancer | -10.1 | 0.91 |

| Tubulin | Homo sapiens | Anticancer | -9.5 | 0.88 |

| RecA | E. coli | SOS Response | -8.1 | 0.75 |

Experimental Protocols

The following are detailed, generalized protocols for experiments crucial to the validation of the in silico predictions.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[10][11][12][13]

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using CAMHB to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacteria in broth without drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the IC50 value of a compound.[14][15][16][17][18]

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., EAC, MCF-7) in appropriate medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

After incubation, carefully remove the medium.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

IC50 Calculation:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Hypothetical Signaling Pathways

Based on the hypothetical targets identified, we can propose potential signaling pathways that this compound might modulate.

Bacterial SOS Response Pathway

The prediction of RecA as a target suggests that this compound may interfere with the SOS response, a bacterial DNA damage repair system.[19][20][21][22]

Cancer Cell Proliferation Pathway

The prediction of Topoisomerase II and Tubulin as targets suggests that this compound may inhibit cancer cell proliferation by disrupting DNA replication and mitosis.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico prediction of this compound's biological targets. By employing a combination of reverse docking and pharmacophore modeling, researchers can generate a prioritized list of putative targets for subsequent experimental validation. The detailed protocols for MIC and MTT assays offer a starting point for these validation studies. The elucidation of this compound's molecular targets and its effects on signaling pathways will be instrumental in advancing its potential as a novel therapeutic agent. The workflow and methodologies described herein are broadly applicable to the characterization of other natural products with unassigned mechanisms of action.

References

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In-Silico discovery of novel cephalosporin antibiotic conformers via ligand-based pharmacophore modelling and de novo molecular design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emerypharma.com [emerypharma.com]

- 13. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 19. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

An In-depth Technical Guide to Griseolutein B: Natural Sources and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseolutein B is a phenazine antibiotic with a range of biological activities, including antibacterial, antiparasitic, and anticancer properties. This document provides a comprehensive overview of this compound, focusing on its natural sources, biosynthesis, and known derivatives. Detailed experimental protocols for extraction, isolation, and characterization are provided, along with a summary of its biological activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

This compound is a yellow crystalline substance belonging to the phenazine class of heterocyclic compounds. First isolated from Streptomyces griseoluteus, it has demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as against Rickettsia, Trichomonas vaginalis, and Ehrlichite ascites cancer[1]. The phenazine core of this compound is a common scaffold in a variety of bioactive microbial metabolites. This guide will delve into the technical details of this compound, from its biological origins to its chemical and biological properties.

Natural Sources

The primary known natural source of this compound is the Gram-positive, filamentous bacterium, Streptomyces griseoluteus[1]. The genus Streptomyces is renowned for its prolific production of a wide array of secondary metabolites, including a significant number of clinically important antibiotics. While S. griseoluteus is the most cited producer, other related actinomycetes may also harbor the biosynthetic machinery for this compound or its analogs.

Biosynthesis of this compound

The biosynthesis of this compound proceeds via the shikimic acid pathway, a common route for the formation of aromatic compounds in bacteria and plants. The core phenazine structure is assembled from chorismic acid. While the complete biosynthetic pathway of this compound has not been fully elucidated, the recent characterization of the biosynthetic gene cluster for the related compound, Griseoluteic acid, in S. griseoluteus P510 offers significant insights.

A putative biosynthetic pathway for this compound, based on the biosynthesis of Griseoluteic acid, is proposed below. The initial steps involve the conversion of chorismic acid to phenazine-1,6-dicarboxylic acid (PDC). Subsequently, a series of enzymatic modifications, including decarboxylation, hydroxylation, and glycosylation, are believed to lead to the final structure of this compound.

Derivatives of this compound

Currently, there is a limited body of research focused specifically on the synthesis of this compound derivatives. However, several naturally occurring related compounds have been identified:

-

Griseolutein A: Co-isolated with this compound from S. griseoluteus, it shares a similar phenazine core but differs in its side-chain modification.

-

Griseoluteic Acid: A biosynthetic precursor or shunt product in the this compound pathway, also produced by *S. griseoluteeic acid is a breakdown product of griseolutein A and B.[2]

-

Griseolutein T: A recently identified analog from Streptomyces seoulensis, which is a cyclized isomer of this compound.

The development of synthetic and semi-synthetic derivatives of this compound represents a promising avenue for modulating its biological activity and pharmacokinetic properties.

Experimental Protocols

Fermentation and Production

-

Organism: Streptomyces griseoluteus

-

Medium: A suitable production medium, such as ISP2 broth (Yeast Extract-Malt Extract-Glucose).

-

Culture Conditions: Aerobic fermentation in shake flasks or a bioreactor at 28-30°C for 5-7 days.

Extraction and Isolation

The following protocol is a general procedure for the extraction and isolation of phenazine antibiotics from Streptomyces and can be adapted for this compound.

-

Cell Separation: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.

-

Solvent Extraction:

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Extract the mycelial biomass with acetone or methanol, followed by evaporation of the solvent and re-extraction of the aqueous residue with ethyl acetate.

-

-

Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Counter-Current Distribution: This method has been historically used for the purification of Griseolutein A and B.

-

High-Performance Liquid Chromatography (HPLC): Final purification can be achieved using reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradient).

-

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₇H₁₆N₂O₆ |

| Molecular Weight | 344.32 g/mol |

| Appearance | Yellow Crystals |

| Melting Point | 220 °C (decomposes) |

| Solubility | Soluble in ethyl acetate and alcohol; insoluble in ether, benzene, and water.[1] |

Spectroscopic Data:

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities:

-

Antibacterial Activity: Effective against both Gram-positive and Gram-negative bacteria.

-

Antiparasitic Activity: Shows activity against Trichomonas vaginalis.

-

Anticancer Activity: Demonstrates inhibitory effects on Ehrlichite ascites cancer[1].

The precise mechanism of action for this compound has not been fully elucidated. However, like other phenazine antibiotics, it is likely to involve the generation of reactive oxygen species (ROS) through redox cycling, leading to cellular damage and apoptosis. Some phenazines are also known to intercalate with DNA and induce the SOS response in bacteria.

Signaling Pathways

The downstream effects of this compound-induced cellular stress likely involve multiple signaling pathways. In bacteria, the induction of the SOS response pathway is a plausible mechanism. In eukaryotic cells, ROS generation can trigger pathways leading to apoptosis, such as the activation of caspases.

Conclusion and Future Perspectives

This compound is a promising natural product with a range of biological activities that warrant further investigation. Key areas for future research include:

-

Total Synthesis and Derivative Development: The development of a robust synthetic route to this compound would facilitate the generation of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: A deeper understanding of its molecular targets and mechanisms of action is crucial for its potential therapeutic development.

-

Biosynthetic Pathway Elucidation: Complete characterization of the this compound biosynthetic gene cluster could enable synthetic biology approaches for the production of novel phenazine compounds.

This technical guide provides a solid foundation of the current knowledge on this compound and aims to stimulate further research into this intriguing natural product.

References

Griseolutein B: A Literature Review for Novel Research Directions

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract